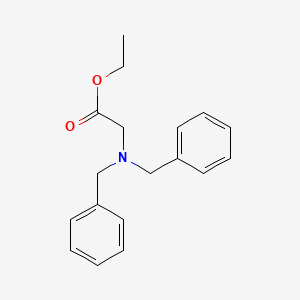

Ethyl 2-(dibenzylamino)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(dibenzylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-21-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMDCFOWHWNQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393582 | |

| Record name | Ethyl 2-(dibenzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77385-90-1 | |

| Record name | Ethyl 2-(dibenzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Dibenzylamino Acetate

Alkylation Approaches for N,N-Dibenzylglycine Ethyl Ester

Alkylation represents a direct and versatile route to forming the N,N-dibenzyl substitution pattern on the glycine (B1666218) scaffold. This method relies on the nucleophilic character of the amine nitrogen, which attacks an electrophilic benzyl (B1604629) source.

Alkylation of Glycine Ethyl Ester with Benzyl Halides

The most direct synthesis of ethyl 2-(dibenzylamino)acetate involves the N-alkylation of glycine ethyl ester with two equivalents of a benzyl halide, such as benzyl chloride or benzyl bromide. pressbooks.pub This reaction is a nucleophilic substitution where the primary amine of the glycine ester first reacts to form the mono-substituted intermediate, ethyl 2-(benzylamino)acetate, which subsequently undergoes a second alkylation to yield the final dibenzylated product. masterorganicchemistry.com

This process is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to enhance the nucleophilicity of the amine. A significant challenge in this approach is controlling the degree of alkylation, as the reaction can produce a mixture of mono- and di-alkylated products. pressbooks.pub Using excess benzyl halide and appropriate reaction conditions can drive the reaction toward the desired N,N-dibenzyl derivative. A patent describes a specific method involving the reaction of glycine ethyl ester with benzyl chloride in toluene (B28343) at elevated temperatures, achieving yields between 78-85%.

Table 1: Representative Conditions for Alkylation of Glycine Ethyl Ester

| Benzyl Halide | Base | Solvent | Temperature | Yield | Source |

| Benzyl Chloride | Pyridine/Xylidene Mixture | Toluene | 110–140 °C | 78-85% | CN1477095A |

| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | Not Specified | - |

N-Alkylation of Amines with Alpha-Azidoglycinate Esters

While less common for the direct synthesis of this compound, N-alkylation methodologies involving azide-containing precursors represent a valid synthetic strategy in organic chemistry. Generally, this involves the reaction of an amine with an α-azido ester. The azide (B81097) group is an important functional group in chemical synthesis and can be converted into various nitrogen-containing functionalities, including amines and amides. nih.gov

The synthesis of α-azide substituted α-amino acids from precursors like α-hydroxy glycines has been reported. nih.gov These α-azido glycine derivatives can then react with nucleophiles. nih.gov Another related approach involves the use of ethyl diazoacetate, which can be activated under visible light in the presence of a photocatalyst and a Lewis acid to react with amines, forming N-alkylation products through a radical intermediate pathway. sioc-journal.cn While a specific example for the dibenzylation of glycine ethyl ester using this method is not prominently documented, the general principles suggest its potential applicability. A more established route for preparing primary amines involves the use of an azide ion as a nucleophile to react with an alkyl halide, forming an alkyl azide which is then reduced. pressbooks.pub

Role of Base Catalysis in Alkylation Reactions

Base catalysis is critical in the alkylation of glycine ethyl ester with benzyl halides. The primary function of the base is to deprotonate the nitrogen atom of the amine. For the initial reaction with the primary amine of glycine ethyl ester, a base deprotonates the ammonium (B1175870) salt (if the hydrochloride salt is used as starting material) or the amine itself, increasing its nucleophilicity to facilitate the attack on the benzyl halide.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) or hydroxides such as sodium hydroxide (B78521) (NaOH). The choice of base and reaction conditions can influence the outcome, particularly regarding side reactions like ester hydrolysis (saponification), which can occur in the presence of strong aqueous bases. commonorganicchemistry.com To mitigate this, phase-transfer catalysis (PTC) is often employed. This technique uses a phase-transfer catalyst, such as a quaternary ammonium salt, to carry the deprotonated amine from an aqueous or solid phase into an organic phase where the alkylation reaction occurs, often leading to cleaner reactions and higher yields. researchgate.net

Table 2: Comparison of Base Systems in Alkylation

| Base System | Typical Conditions | Advantages | Potential Disadvantages |

| Inorganic Bases (e.g., K₂CO₃) | Heterogeneous mixture in a polar aprotic solvent (e.g., Acetonitrile) | Readily available, easy to remove by filtration. | Slower reaction rates compared to homogeneous systems. |

| Aqueous Hydroxides (e.g., NaOH) | Biphasic system (aqueous/organic) | Inexpensive and effective. | High risk of ester saponification. commonorganicchemistry.com |

| Phase-Transfer Catalysis (PTC) | Biphasic (liquid-liquid or solid-liquid) with a PTC catalyst | Minimizes ester hydrolysis, can improve reaction rates. | Catalyst may need to be removed from the final product. |

Reductive Amination Strategies to N,N-Dibenzylglycine Derivatives

Reductive amination provides an alternative and highly effective pathway for synthesizing N,N-dibenzylated glycine esters. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Reductive Amination of Benzaldehyde (B42025) with Glycine Ethyl Ester Precursors

This method involves the reaction of two equivalents of benzaldehyde with one equivalent of glycine ethyl ester. The initial reaction between one molecule of benzaldehyde and the primary amine of glycine ethyl ester forms an N-benzylidene imine intermediate. This imine can then be reduced to form the mono-substituted ethyl 2-(benzylamino)acetate. This secondary amine then reacts with a second molecule of benzaldehyde to form an iminium ion, which is subsequently reduced to yield the final product, this compound. masterorganicchemistry.com

The entire sequence is typically performed as a one-pot synthesis where the carbonyl compound, the amine, and a selective reducing agent are mixed together. mdma.ch A key advantage of this method is the avoidance of over-alkylation issues that can complicate the use of alkyl halides. masterorganicchemistry.com Research has shown that this reaction, when carried out in a solvent like dichloroethane (DCE) with a suitable reductant, can produce yields ranging from 70-85%.

Comparison of Reductants in N,N-Dibenzylaminoacetate Formation

The choice of reducing agent is crucial for the success of a direct reductive amination, as it must selectively reduce the imine/iminium ion intermediate without significantly reducing the starting aldehyde. chemicalbook.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a preferred reagent for this transformation. chemicalbook.comwikipedia.org It is a mild and selective reducing agent that is particularly effective for reductive aminations. Its steric bulk and electronic properties make it less reactive towards aldehydes and ketones but highly effective for reducing the protonated imine (iminium ion). wikipedia.org It is typically used in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comchemicalbook.com

Sodium Cyanoborohydride (NaBH₃CN) is another selective reducing agent that is effective at a mildly acidic pH where imine formation is favorable. masterorganicchemistry.com It is less reactive than sodium borohydride (B1222165) and can selectively reduce iminium ions in the presence of carbonyls. masterorganicchemistry.com However, a significant drawback is the high toxicity of cyanide byproducts, which makes STAB a more common choice in many modern applications. chemicalbook.com

Sodium Borohydride (NaBH₄) is a more powerful and less expensive reducing agent. wikipedia.org However, it can readily reduce both the starting aldehyde and the imine intermediate. commonorganicchemistry.com To use it effectively in a reductive amination, the reaction is often performed in a stepwise manner, where the imine is allowed to form completely before the reductant is added. commonorganicchemistry.commdma.ch This two-step, one-pot approach can be effective but is often less convenient than the direct method using STAB. mdma.ch

Table 3: Comparison of Reductants for Reductive Amination

| Reductant | Abbreviation | Typical Conditions | Selectivity & Advantages | Notes |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | Aprotic solvents (DCE, THF). One-pot reaction. commonorganicchemistry.com | Excellent selectivity for imines over carbonyls. chemicalbook.com Mild conditions. Non-toxic byproducts. | Water-sensitive. chemicalbook.com Preferred modern reagent. |

| Sodium Cyanoborohydride | NaBH₃CN | Protic solvents (e.g., MeOH) at controlled pH (4-5). masterorganicchemistry.com | Selectively reduces iminium ions. masterorganicchemistry.com Stable in water. | Highly toxic cyanide byproducts. chemicalbook.com |

| Sodium Borohydride | NaBH₄ | Protic solvents (MeOH, EtOH). commonorganicchemistry.com Usually added after imine formation is complete. mdma.ch | Inexpensive and powerful. | Lacks selectivity; can reduce starting aldehydes/ketones. commonorganicchemistry.com |

Ring-Opening N-Alkylation Pathways to 2-(Dibenzylamino)ethyl Acetate (B1210297) Derivatives

A significant advancement in the synthesis of 2-aminoethyl acetate derivatives, including the dibenzylamino variant, involves the selective ring-opening of oxazoline (B21484) precursors. nih.govnih.gov This approach provides a direct and practical route to these valuable compounds. beilstein-journals.org

KOt-Bu-Promoted Selective Ring-Opening of Oxazolines

A novel and efficient method for synthesizing 2-aminoethyl acetates has been developed utilizing potassium tert-butoxide (KOt-Bu) to promote a selective ring-opening N-alkylation of 2-oxazolines. beilstein-journals.org This transition-metal-free process involves reacting 2-methyl-2-oxazoline (B73545) with benzyl halides under basic conditions. nih.govnih.gov The reaction has been demonstrated to be effective with both benzyl bromides and chlorides, providing a convenient pathway to various 2-aminoethyl acetate derivatives. nih.govbeilstein-archives.org

In a typical procedure, 2-methyl-2-oxazoline and a benzyl halide are stirred with KOt-Bu in a solvent such as dimethyl carbonate (DMC). nih.gov The reaction with benzyl bromides proceeds efficiently at 50 °C, while reactions involving benzyl chlorides may require higher temperatures (80 °C) and the addition of an iodine source to facilitate the reaction. nih.gov A key finding is the dual role of KOt-Bu, which not only promotes the ring-opening N-alkylation but also acts as the oxygen donor for the formation of the acetate group. nih.govbeilstein-journals.org This method is noted for its good functional group tolerance and selectivity. beilstein-journals.org

The scope of the reaction was explored using various substituted benzyl bromides. beilstein-archives.org As detailed in the table below, different electronic and steric properties on the benzyl group were well-tolerated, leading to good to excellent yields of the corresponding tertiary amine products. beilstein-archives.org

| Entry | Benzyl Halide Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl bromide | 2-(Dibenzylamino)ethyl acetate | 80 |

| 2 | 4-Methylbenzyl bromide | 2-((4-Methylbenzyl)(benzyl)amino)ethyl acetate | 85 |

| 3 | 4-tert-Butylbenzyl bromide | 2-((4-tert-Butylbenzyl)(benzyl)amino)ethyl acetate | 70 |

| 4 | 4-Fluorobenzyl bromide | 2-((4-Fluorobenzyl)(benzyl)amino)ethyl acetate | 75 |

| 5 | 4-Chlorobenzyl bromide | 2-((4-Chlorobenzyl)(benzyl)amino)ethyl acetate | 78 |

| 6 | Allyl bromide | 2-(Allyl(benzyl)amino)ethyl acetate | 72 |

Table based on data from Long et al. (2020) exploring the reaction scope with various benzyl and allyl halides. beilstein-archives.org

Stereochemical Considerations in Ring-Opening Reactions

The mechanism of the KOt-Bu-promoted ring-opening of 2-oxazolines is significant for its stereochemical implications. While 2-oxazolines are generally stable heterocycles, they can undergo nucleophilic ring-opening. beilstein-journals.org Under acidic conditions, this typically occurs via an SN2 attack at the C5 position of the ring. nih.govbeilstein-journals.org This mechanistic pathway implies an inversion of stereochemistry at the C5 carbon if a chiral center is present. Although the cited research primarily uses achiral 2-methyl-2-oxazoline, the underlying SN2 mechanism is a critical consideration for potential stereoselective syntheses using chiral oxazoline substrates. nih.govbeilstein-journals.org The ability to control stereochemistry is a pivotal aspect of modern drug development, where the specific three-dimensional arrangement of a molecule is often crucial to its function. mdpi.comdiva-portal.org

Optimization of Synthetic Pathways for this compound

Refining synthetic protocols to maximize output and efficiency is a central goal in chemical manufacturing. For this compound, optimization efforts focus on improving reaction yields and aligning the synthesis with the principles of green chemistry.

Yield Enhancement and Reaction Efficiency

The efficiency of the KOt-Bu-promoted synthesis of 2-(dibenzylamino)ethyl acetate has been systematically optimized. nih.gov Initial investigations explored various copper salts as catalysts, but it was discovered that the reaction could proceed efficiently without a transition-metal catalyst. nih.gov The crucial factor was the amount of KOt-Bu; control experiments showed that in the absence of KOt-Bu, no product was formed, while increasing the amount of the base significantly improved the yield. beilstein-archives.org

Further optimization revealed that using 1.0 equivalent of KOt-Bu in dimethyl carbonate (DMC) at 50 °C for 16 hours provided excellent results for reactions with benzyl bromides. beilstein-archives.org These optimized conditions were successfully applied to a gram-scale synthesis of 2-(dibenzylamino)ethyl acetate, affording the product in an 84% yield as a light yellow oil after purification by silica (B1680970) gel chromatography. beilstein-journals.org Such high-yield procedures are essential for making a synthetic route viable for larger-scale production. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound via the KOt-Bu-promoted pathway aligns with several key principles of green chemistry. msu.eduresearchgate.net These principles advocate for the reduction or elimination of hazardous substances and waste, as well as improved energy efficiency. scispace.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Dibenzylamino Acetate

Reactivity of the Ester Functional Group

The ester functional group in Ethyl 2-(dibenzylamino)acetate is a site of versatile reactivity, enabling a range of transformations.

The ester moiety of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, N,N-dibenzylglycine, and ethanol (B145695). The reaction is a classic example of nucleophilic acyl substitution. In neutral hydrolysis, water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is generally slow but can be accelerated by acid or base catalysis. scihub.orglongdom.org

The kinetics of ester hydrolysis, such as that of ethyl acetate (B1210297), are well-studied and typically follow pseudo-first-order kinetics when one reactant (e.g., water or a catalyst) is in large excess. scihub.org The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the hydrolysis of ethyl acetate is significantly faster in the presence of sodium hydroxide (B78521). scihub.org

Table 1: Factors Influencing the Rate of Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanistic Insight |

| pH | Increases under both acidic and basic conditions. | Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis (saponification) involves the direct attack of a stronger nucleophile (hydroxide ion) on the carbonyl carbon. |

| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed. longdom.org |

| Catalyst | Acids or bases significantly increase the rate. | Catalysts provide an alternative reaction pathway with a lower activation energy. scihub.org |

This table provides a generalized overview of factors affecting ester hydrolysis based on principles illustrated in the cited literature.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. ucc.ie In the case of this compound, it can react with other alcohols in the presence of an acid or base catalyst to form a different ester and ethanol. smolecule.com This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. ucc.ie Various catalysts, including transition metals, can be employed to facilitate this transformation under solvent-free conditions. ajgreenchem.com

The ester group of this compound can participate in condensation reactions. For example, it can undergo Claisen condensation, a carbon-carbon bond-forming reaction, with another ester molecule in the presence of a strong base to form a β-keto ester. ajgreenchem.com Additionally, it can be utilized in condensation reactions with other molecules, such as azaisatoic anhydrides, to synthesize more complex heterocyclic structures like pyrido smolecule.comdiazepin-5-ones. researchgate.net A condensation reaction fundamentally involves the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. vaia.com

Transesterification Processes.

Transformations Involving the Tertiary Amine Moiety

The tertiary amine in this compound, characterized by the nitrogen atom bonded to two benzyl (B1604629) groups and an acetate-derived methylene (B1212753) group, also exhibits distinct reactivity.

While the nitrogen in this compound is already tertiary, further substitution is not typical. However, the benzyl groups attached to the nitrogen can be subject to substitution under certain conditions. More commonly, the entire dibenzylamino group can be involved in transformations. For instance, in the synthesis of more complex molecules, the dibenzylamino group serves as a directing group or can be cleaved and replaced in subsequent synthetic steps.

The tertiary amine moiety can undergo oxidation. Electron-rich enamines, which can be formed from related structures, are susceptible to oxidation via single-electron transfer (SET) to form a radical cation. researchgate.net While direct oxidation of the saturated amine in this compound is less common, related N-benzylamino compounds can be oxidized.

Reduction of the functional groups in proximity to the amine can be achieved. For example, the related compound (S)-methyl 2-(dibenzylamino)propanoate can be reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) in a one-pot reaction that proceeds to an olefination. beilstein-journals.org The benzyl groups themselves can be removed through catalytic hydrogenation, which reduces them to toluene (B28343), resulting in the corresponding primary or secondary amine.

Amine-Mediated Reactions

The tertiary amine functionality in this compound is a key center for its reactivity. While the nitrogen atom itself is sterically hindered by two benzyl groups and an acetate group, it can participate in several transformations. Base-induced reactions of related N-substituted dibenzylamine-N-oxides have been investigated, which can lead to the formation of aziridine (B145994) derivatives. clockss.org For instance, the reaction of tribenzylamine-N-oxide with n-butyllithium yields 1-benzyl-2,3-diphenyl-aziridine, dibenzylamine (B1670424), and benzaldehyde (B42025). clockss.org This suggests that under basic conditions, this compound could potentially undergo analogous transformations, possibly involving the formation of an iminium ion intermediate.

Furthermore, the nitrogen atom can influence the reactivity of the adjacent α-carbon of the acetate group. Although direct amine-mediated reactions on the ester group are not extensively documented for this specific compound, related systems show that the amine can direct or participate in reactions. For example, in the synthesis of 2-benzyl N-substituted anilines, the condensation of (E)-2-arylidene-3-cyclohexenones with primary amines is a key step, though secondary amines like dibenzylamine were found to be unreactive under the studied conditions. beilstein-journals.org

Reactivity of the Benzyl Moieties

The two benzyl groups attached to the nitrogen atom provide additional sites for chemical reactions, including electrophilic substitution on the aromatic rings and reactions at the benzylic carbons.

Electrophilic Aromatic Substitution on the Benzyl Rings

The benzyl groups of this compound can undergo electrophilic aromatic substitution. The dibenzylamino group, being an alkylamino group, is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) rings. libretexts.org This is due to the electron-donating nature of the nitrogen atom, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. minia.edu.egmasterorganicchemistry.com The general mechanism involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

However, in strongly acidic conditions, the nitrogen atom can be protonated, forming an ammonium (B1175870) ion. This [-NH(CH₂R)₂⁺-] group becomes a deactivating, meta-directing group. libretexts.org Therefore, the reaction conditions are crucial in determining the outcome of electrophilic aromatic substitution on this molecule.

| Reaction Type | Substituent Effect | Directing Effect | Notes |

| Halogenation, Nitration, etc. (Neutral/Mildly Acidic) | Activating | ortho, para | The lone pair on nitrogen stabilizes the intermediate carbocation. |

| Halogenation, Nitration, etc. (Strongly Acidic) | Deactivating | meta | Protonation of the amine nitrogen creates a deactivating onium cation. libretexts.org |

Benzylic Oxidation and Reduction

The benzylic positions (the CH₂ groups attached to the benzene rings) are susceptible to both oxidation and reduction. chemistry.coach

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkylbenzenes. jove.commasterorganicchemistry.com For benzylic oxidation to occur, there must be at least one hydrogen atom at the benzylic position, which is the case for this compound. jove.com Such harsh oxidation would likely lead to the cleavage of the benzyl groups and the formation of benzoic acid. masterorganicchemistry.comlibretexts.org A plausible mechanism for this transformation involves the oxidation of the benzylic carbon, followed by C-N bond cleavage. nih.gov More selective oxidation to form aldehydes or ketones is also possible with milder reagents. masterorganicchemistry.com

Benzylic Reduction: The benzyl groups can be removed via catalytic hydrogenation. chemistry.coach This reaction, often employing a palladium catalyst (e.g., Pd/C or Pd(OH)₂), would cleave the C-N bonds at the benzylic position, leading to the formation of toluene and ethyl 2-aminoacetate. nih.gov This debenzylation is a common strategy in organic synthesis for removing benzyl protecting groups. researchgate.net

| Transformation | Reagents | Expected Major Product(s) |

| Harsh Oxidation | KMnO₄, heat | Benzoic Acid |

| Reductive Cleavage (Hydrogenolysis) | H₂, Pd/C | Toluene, Ethyl 2-aminoacetate |

Photochemical Transformations Involving Benzyl Groups

The benzyl groups in this compound can be involved in photochemical reactions. Benzyl-derived protecting groups can be removed by visible light irradiation under mild conditions. researchgate.net This process can involve an excited photocatalyst transferring an electron to the benzene ring, generating a radical anion. Subsequently, the benzylic C-N bond can undergo mesolytic cleavage, releasing a benzyl radical. researchgate.net

The photochemistry of related systems, like phenacyl esters, involves the formation of photoenols from o-alkylacetophenones, which can then liberate leaving groups. acs.org While the exact pathway for this compound is not specified, it is plausible that irradiation could lead to the cleavage of the benzyl-nitrogen bonds, offering an alternative to chemical reduction for debenzylation. researchgate.net

Mechanistic Studies of Key Reactions

Understanding the mechanisms of these reactions requires identifying the transient species involved.

Investigation of Reaction Intermediates

The study of reactions involving dibenzylamine derivatives points to the formation of several key intermediates.

Carbanion Intermediates: In the presence of a strong base like lithium diisopropylamide (LDA), it is possible to generate a carbanion at the position alpha to the nitrogen atom. cdnsciencepub.com While this has been demonstrated for N-nitroso and N-benzoyl derivatives of dibenzylamine, it suggests the potential for forming a benzylic carbanion from this compound under suitable conditions. cdnsciencepub.com

Iminium Ions and Radical Intermediates: Base-induced reactions of dibenzylamine-N-oxides are proposed to proceed through both ionic (iminium ion and azomethine ylide) and radical (homolysis of the N-O bond) pathways. clockss.org

Radical Anions: Photochemical debenzylation is suggested to proceed via the formation of a phenyl radical anion after electron transfer from a photocatalyst. researchgate.net

Sigma Complex: In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg

Planar Chiral Nickelacycle Intermediates: In palladium-catalyzed reactions, aryl-norbornene palladacycle (ANP) complexes can be formed as intermediates. researchgate.net While not directly studied for this compound, it is a relevant intermediate in modern cross-coupling reactions involving related structures.

The direct observation of unstable reaction intermediates can be challenging. However, techniques like photocrystallography, where reactions are initiated in a crystal and analyzed by X-ray diffraction, have been used to study intermediates in systems containing dibenzylamine. researchgate.net

Transition State Analysis in N,N-Dibenzylglycine Ester Reactions

While specific computational transition state analyses for reactions involving this compound are not extensively detailed in publicly available research, a comprehensive understanding of its reactivity can be constructed by examining mechanistic studies of analogous N,N-dialkylglycine esters. The chemical behavior of these compounds is largely dictated by the formation of enolate intermediates and the steric and electronic nature of the substituents on the nitrogen atom.

Investigations into the reactivity of lithium enolates derived from glycine (B1666218) esters have revealed that their structure in solution is complex ethz.ch. These enolates can exist as aggregates (dimers, tetramers), and their reactivity is significantly influenced by solvent molecules and the presence of additives like lithium chloride ethz.ch. For reactions involving these enolates, the transition state will involve not just the enolate and the electrophile, but also coordinated solvent molecules and lithium cations, which play a crucial role in stabilizing the transition state structure.

The nature of the N-substituents is a key factor in controlling the stereoselectivity of reactions. For instance, in the Michael addition of N-protected glycine ester lithium enolates to chiral Fischer alkenylcarbene complexes, the choice of the nitrogen protecting group was found to determine the anti or syn selectivity of the product acs.org. This highlights that substituents on the nitrogen atom are intimately involved in the transition state assembly and can dictate the facial selectivity of the reaction.

A notable example that underscores the impact of the N-substituents can be found in a study on tandem palladium and isothiourea relay catalysis for the enantioselective synthesis of α-amino acid derivatives. In this study, various N,N-disubstituted glycine aryl esters were screened. While several N,N-dialkylglycine esters participated successfully in the reaction, N,N-dibenzylglycine ester was found to be unreactive, with the starting materials being returned unchanged . This lack of reactivity is likely due to the significant steric hindrance imposed by the two bulky benzyl groups on the nitrogen atom. This steric congestion would destabilize the necessary transition state for the initial Pd-catalyzed allylic substitution step, preventing the reaction from proceeding.

The following table, adapted from studies on tandem catalysis, illustrates how the structure of the N,N-dialkylglycine ester influences the outcome of the reaction, providing indirect evidence for the role of the N-substituents in the transition state.

| N,N-Disubstituted Glycine Ester | Reaction Outcome | Inference on Transition State |

| N,N-Dimethylglycine aryl ester | Successful reaction | The small methyl groups allow for the formation of a stable transition state. |

| N-Allyl-N-methylglycine ester | Successful reaction | Tolerated under the catalytic relay conditions without compromising stereoselectivity. |

| N,N-Dibenzylglycine ester | Unreactive | The bulky benzyl groups likely create significant steric hindrance, preventing the formation of the required transition state for the Pd-catalyzed allylic substitution. |

| N,N-Diallylglycine ester | Unreactive | Similar to the dibenzyl case, steric or electronic factors may limit the initial Pd-catalyzed step. |

Applications of Ethyl 2 Dibenzylamino Acetate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

Ethyl 2-(dibenzylamino)acetate is widely regarded as a versatile synthetic intermediate due to the reactivity of its ester functional group and the unique properties conferred by the N-dibenzyl moiety. chemimpex.com The dibenzyl groups act as a bulky protecting group that can influence the stereochemical course of reactions at adjacent centers. Furthermore, these groups can be removed under specific conditions, revealing a secondary amine for further functionalization. This combination of features makes it a valuable precursor in multistep synthetic sequences.

The compound serves as a fundamental building block in organic chemistry, enabling the streamlined creation of complex molecular architectures. chemimpex.com The presence of two benzyl (B1604629) groups at the Cα-position not only provides steric bulk but also imparts significant rigidity to the peptide backbone when incorporated into such structures. nih.gov This rigidity is a desirable trait in the design of peptidomimetics and other structurally constrained molecules. For instance, the N-dibenzyl protective group has been successfully applied in the preparation of β-lactam pseudopeptides, which are important scaffolds in medicinal chemistry. researchgate.net The synthesis of various Cα,α-dibenzylglycine (Dbzg) derivatives, using glycine (B1666218) equivalents like ethyl isocyanoacetate, further highlights its utility in generating molecular diversity for applications in combinatorial synthesis and quantitative structure-activity relationship (QSAR) studies. nih.gov

In the field of medicinal chemistry, this compound is a key intermediate for the synthesis of a range of pharmaceutical agents and bioactive molecules. chemimpex.com Its structure is a component in the development of novel drugs, including those targeting neurological conditions. chemimpex.com The broader class of α,α-disubstituted amino acids, to which dibenzylglycine belongs, has applications in the development of antibiotics, antiepileptics, and antivirals. mdpi.com The use of the dibenzylamino moiety as a protective group is a critical step in the synthesis of complex targets, such as β-lactam-containing pseudopeptides, demonstrating its direct relevance to the synthesis of pharmacologically active compounds. researchgate.net

Beyond pharmaceuticals, this compound is employed in the production of agrochemicals and fine chemicals. chemimpex.com The general class of amino acid derivatives is of significant interest to the agrochemical industry for creating herbicides, fungicides, and plant growth regulators. mdpi.com Its stable, yet reactive, nature makes it a reliable intermediate for the large-scale production of specialized chemicals where precise molecular architecture is required. chemimpex.com

Precursor in Medicinal Chemistry for Drug Discovery.

Utilization in Chiral Synthesis

The synthesis of single-enantiomer compounds is critical in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. This compound and its derivatives play an important role in this area, known as asymmetric or chiral synthesis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary biases the reaction to favor the formation of one stereoisomer over another. wikipedia.org this compound has the ability to act as a chiral auxiliary, which significantly expands its utility in producing enantiomerically pure compounds. chemimpex.com The bulky dibenzyl groups create a defined chiral environment around the reactive center, directing incoming reagents to approach from a specific face of the molecule. This strategy has been shown to be effective in various asymmetric transformations, including Diels-Alder reactions, alkylations, and cyclopropanations, leading to high degrees of stereochemical control. sfu.ca

This compound is a key starting material for transformations designed to produce chiral N,N-dibenzylglycine derivatives. Advanced synthetic methods, such as the enantioselective C–H arylation of N-aryl glycine esters using chiral palladium catalysts, have been developed to create chiral α-amino acid derivatives with excellent enantioselectivity. rsc.org Such methods represent a direct pathway to asymmetrically functionalize the glycine core. The development of methodologies for modifying dibenzylglycine derivatives, for instance through Suzuki-Miyaura cross-coupling reactions, allows for the generation of a wide variety of chiral derivatives that can be used in drug discovery and peptide science. nih.gov These enantioselective processes are crucial for accessing the specific stereoisomers required for potent and selective biological activity.

Table 2: Summary of Applications and Research Findings

| Application Area | Specific Use / Finding | Source |

|---|---|---|

| Complex Molecule Construction | Used as a building block due to the rigidity imparted by the dibenzyl group; applied in the synthesis of β-lactam pseudopeptides. | chemimpex.comnih.govresearchgate.net |

| Medicinal Chemistry | Serves as an intermediate for novel drugs, particularly those targeting neurological conditions. | chemimpex.com |

| Agrochemical & Fine Chemicals | Employed as a stable intermediate in the synthesis of agrochemicals and other fine chemicals. | chemimpex.commdpi.com |

| Chiral Auxiliary | The dibenzyl groups create a chiral environment to direct the stereochemical outcome of asymmetric reactions. | chemimpex.comwikipedia.orgsfu.ca |

| Enantioselective Synthesis | Serves as a precursor for chiral N,N-dibenzylglycine derivatives via methods like enantioselective C-H arylation. | nih.govrsc.org |

Application as a Chiral Auxiliary in Asymmetric Synthesis.

Contributions to Peptide and Peptidomimetic Synthesis

This compound is a derivative of glycine, the simplest proteinogenic amino acid, where the amine is protected by two benzyl groups nih.govmedchemexpress.com. This structure makes it a valuable building block in the field of peptide chemistry, particularly for creating modified peptides and peptidomimetics designed to mimic or block the biological actions of natural peptides.

The primary role of this compound in this context is as a protected form of glycine. The N,N-dibenzyl groups are robust protecting groups that can be removed under specific conditions, typically through catalytic hydrogenation, to reveal the free amine. This free amine can then participate in standard peptide coupling reactions to be incorporated into a growing peptide chain.

The use of N-protected glycine esters is fundamental to both solid-phase and solution-phase peptide synthesis. By protecting the amine, unwanted side reactions are prevented, and the carboxylate end (as the ethyl ester) can be activated or hydrolyzed for coupling. While direct integration of the dibenzylated form is not typical, its deprotected counterpart, glycine ethyl ester, is a common reagent. Therefore, this compound serves as a stable, storable precursor to a key component for peptide synthesis medchemexpress.com. The modification of peptide backbones is a key strategy for developing new biomaterials and therapeutics nih.gov.

N-substituted glycine units are the defining feature of "peptoids," a major class of peptidomimetics. These molecules have modified backbones that often grant them enhanced metabolic stability and cell permeability compared to natural peptides. This compound and related compounds are excellent starting points for creating diverse N-substituted glycine derivatives fluorochem.co.uk.

One powerful method involves the oxidative coupling of ethyl 2-(disubstituted amino)acetates with nucleophiles like indoles. In the presence of an oxidizing agent, these reactions can form new carbon-carbon bonds, leading to the synthesis of complex, non-natural amino acid derivatives such as indolylglycines researchgate.net. These products are valuable for constructing peptidomimetics with unique structural and functional properties.

Furthermore, the dibenzylamino moiety itself can be incorporated into more complex structures that are then used in peptidomimetic synthesis. For example, Methyl 2-((4-chloro-6-(dibenzylamino)-1,3,5-triazin-2-yl)amino)acetate has been synthesized and used as a building block for short peptidomimetics mdpi.com. This demonstrates the utility of the dibenzylamino group as a key substituent in the design of advanced, sterically hindered peptidomimetic structures researchgate.net.

| Starting Material Class | Reaction Type | Product Type | Application | Reference |

|---|---|---|---|---|

| Ethyl 2-(disubstituted amino)acetates | Oxidative Coupling with Indoles | Indolylglycine Derivatives | Building blocks for advanced peptidomimetics. | researchgate.net |

| Dibenzylamino-triazine intermediate | Nucleophilic Substitution | Triazine-based Peptidomimetics | Creation of short, bioactive peptidomimetics. | mdpi.com |

Computational Chemistry and Theoretical Studies of Ethyl 2 Dibenzylamino Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. oup.com These calculations, based on the principles of quantum mechanics, can determine highly accurate data on molecular structure and energy. oup.com

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate optimized molecular geometries, electronic properties, and vibrational frequencies. trdizin.gov.tr For Ethyl 2-(dibenzylamino)acetate, a DFT analysis would focus on mapping the electron density distribution and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. trdizin.gov.tr

The electronic structure of this compound is characterized by several key features:

The Tertiary Amine: The nitrogen atom is a site of high electron density due to its lone pair.

The Benzyl (B1604629) Groups: The two phenyl rings are electron-rich π-systems.

The Ester Group: The carbonyl group (C=O) is highly polarized, with the oxygen atom being electron-rich and the carbonyl carbon being electron-poor (electrophilic).

A DFT calculation would quantify these features by assigning partial atomic charges to each atom in the molecule. While specific published data for this molecule is unavailable, the expected charge distribution can be predicted based on fundamental chemical principles.

Table 1: Predicted Atomic Partial Charges for Key Atoms in this compound

(Note: These are illustrative values based on typical DFT outputs for similar functional groups. Actual values would require a specific calculation.)

| Atom | Functional Group | Predicted Partial Charge (a.u.) |

| N | Amine | -0.5 to -0.8 |

| C (carbonyl) | Ester | +0.6 to +0.9 |

| O (carbonyl) | Ester | -0.5 to -0.7 |

| O (ether) | Ester | -0.4 to -0.6 |

| C (benzylic) | Benzyl | -0.1 to -0.3 |

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov

For this compound, the FMOs are expected to be localized on specific parts of the molecule:

HOMO: The HOMO is anticipated to be primarily located on the tertiary amine nitrogen and delocalized across the π-orbitals of the two benzyl groups, reflecting the most available electrons (the nitrogen lone pair and π-electrons).

LUMO: The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group in the ethyl ester moiety, as this is the most electrophilic site and the lowest energy acceptor of electrons.

The HOMO-LUMO gap can be used to compare the reactivity of a series of related compounds. nih.gov While specific calculated values for this compound are not available in the surveyed literature, typical values for related organic molecules provide context.

Table 2: Representative HOMO-LUMO Energy Gaps for Related Organic Molecules

(Source: Data derived from studies on various amino acids and organic compounds.)

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) | Reference |

| Prebiotic Amino Acids | -10.0 to -11.5 | -0.5 to +1.0 | >10.5 | nih.gov |

| Modern Amino Acids (e.g., Tryptophan) | ~ -8.5 | ~ +0.5 | ~9.0 | nih.gov |

| Redox Cofactors | ~ -8.0 | ~ -1.0 | ~7.0 | nih.gov |

| Triphenylamine Derivatives | ~ -5.2 | ~ -2.0 | ~3.2 | trdizin.gov.tr |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms, while molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time. researchgate.net

Preferred Conformations and Rotational Barriers

The bulky nature of the two benzyl groups is expected to be a dominant factor in determining the molecule's shape. nih.gov Studies on related N-benzyl compounds show that significant energy barriers can restrict rotation, leading to stable conformers. acs.orgwarwick.ac.uk It is likely that the benzyl groups will arrange themselves to minimize steric clash, adopting a staggered or anti-periplanar conformation relative to each other and to the ethyl acetate (B1210297) group. The existence of stable rotational isomers (atropisomers) is possible if the rotational barrier is sufficiently high (typically >23 kcal/mol), although this is less common for flexible benzyl groups compared to more hindered systems. nih.gov

Table 3: Key Dihedral Angles Determining the Conformation of this compound

(Note: These angles would be the primary focus of a computational conformational search.)

| Dihedral Angle | Bonds Involved | Description |

| ω1 | C(phenyl)-C(benzyl)-N-C(benzyl) | Defines the relative orientation of the two benzyl groups. |

| ω2 | C(benzyl)-N-C(acetate)-C(carbonyl) | Defines the orientation of the acetate group relative to the benzyl groups. |

| ψ | N-C(acetate)-C(carbonyl)-O(ether) | Defines the planarity and conformation of the glycine (B1666218) ester backbone. |

| φ | C(acetate)-C(carbonyl)-O(ether)-C(ethyl) | Defines the orientation of the ethyl group of the ester. |

Intermolecular Interactions and Solvent Effects

The non-covalent interactions between molecules, and between the molecule and its solvent environment, are critical for its behavior in solution. Molecular dynamics simulations are particularly well-suited for studying these dynamic interactions. researchgate.netresearchgate.net

This compound can participate in several types of intermolecular interactions:

Hydrogen Bonding: The carbonyl oxygen of the ester group is a hydrogen bond acceptor and can interact with protic solvents (like water or alcohols). The tertiary nitrogen can also act as a hydrogen bond acceptor.

van der Waals Forces: These include London dispersion forces, which are significant given the large, polarizable phenyl rings.

C-H/π Interactions: These are weak, non-classical hydrogen bonds where a C-H bond acts as a donor to the electron-rich face of a phenyl ring. Such interactions could occur intramolecularly between the ethyl/methylene (B1212753) groups and the benzyl rings, or intermolecularly, influencing crystal packing and solution-phase conformation.

The choice of solvent is expected to have a significant effect on the molecule's conformation and properties. researchgate.net In polar protic solvents, hydrogen bonding to the ester carbonyl would be a primary interaction. In nonpolar solvents, intramolecular and intermolecular C-H/π and van der Waals interactions would likely play a more dominant role in dictating the preferred conformation. researchgate.net Studies on related N,N-disubstituted amino acid esters have shown that solvent can significantly affect reaction rates and equilibria, partly by stabilizing different ground states or transition states. researchgate.netsouthampton.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a set of compounds with their biological activity. nih.govmdpi.com Such models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov

A literature search did not identify any specific QSAR studies performed on derivatives of this compound. To conduct such a study, a dataset of derivatives with measured biological activity (e.g., IC50 values for enzyme inhibition) would be required. The general workflow for a QSAR study is well-established. mdpi.com

Data Set Preparation: A series of structurally related derivatives of this compound would be synthesized and their biological activity measured. This dataset would be divided into a "training set" to build the model and a "test set" to validate its predictive power. mdpi.com

Descriptor Calculation: For each molecule, a wide range of numerical values known as "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure and properties. nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Validation: The model's robustness and predictive ability are rigorously tested using internal validation (e.g., cross-validation) and external validation (predicting the activity of the test set compounds). mdpi.com

Table 4: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives

| Descriptor Class | Example Descriptors | Description | Reference |

| Physicochemical | LogP, Molar Refractivity (MR) | Describe hydrophobicity and bulk/polarizability. | mdpi.com |

| Topological | Wiener Index, Balaban Index | Describe molecular branching and connectivity. | mdpi.com |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity. | nih.gov |

| 3D-Descriptors | Polar Surface Area (PSA), Molecular Volume | Describe the three-dimensional shape and size. | mdpi.com |

| Field-Based (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Sample the 3D steric and electrostatic fields around the aligned molecules. | nih.gov |

A successful QSAR model could guide the design of new this compound derivatives with enhanced activity by identifying which structural features (e.g., specific substituents on the phenyl rings) are beneficial or detrimental.

Development of Predictive Models for Reactivity

Predictive models for the reactivity of this compound are invaluable tools in synthetic chemistry, enabling the anticipation of reaction outcomes, optimization of reaction conditions, and the design of novel synthetic routes. The development of such models is typically centered around understanding the key reactive sites of the molecule and the energy profiles of potential reaction pathways.

The primary reactive centers in this compound include the ester carbonyl group, the α-carbon to the carbonyl, and the nitrogen atom of the dibenzylamino group. Predictive models often focus on common reactions such as hydrolysis, aminolysis, and enolate formation.

Theoretical Framework for Reactivity Models:

A common approach to developing predictive models involves the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. For instance, in the case of ester hydrolysis, a theoretical model would calculate the energy changes as a water molecule approaches the carbonyl carbon, forms a tetrahedral intermediate, and subsequently leads to the cleavage of the ethoxy group.

A theoretical study on the gas-phase decomposition of a related compound, N,N-dimethylglycine ethyl ester, revealed a two-step reaction mechanism. uchile.cl The initial step involves the formation of a six-membered cyclic transition state, leading to the elimination of ethylene (B1197577) and the formation of a neutral amino acid intermediate. This intermediate then undergoes rapid decarboxylation via a five-membered cyclic transition state. uchile.cl A similar pathway could be computationally modeled for this compound to predict its thermal stability and decomposition products.

Hypothetical Predictive Model for Hydrolysis:

To illustrate, a predictive model for the base-catalyzed hydrolysis of this compound could be developed. This model would calculate the activation energy (ΔG‡) for the rate-determining step, which is typically the formation of the tetrahedral intermediate. The model could be expanded to include different solvent environments and temperatures.

Table 1: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |

| Water | 78.4 | 18.5 | 1.00 |

| Methanol | 32.7 | 20.2 | 0.25 |

| Tetrahydrofuran (B95107) | 7.6 | 22.8 | 0.03 |

| Dichloromethane | 8.9 | 23.5 | 0.02 |

This hypothetical data illustrates how a predictive model could forecast reaction rates in different solvents, guiding the selection of optimal reaction conditions.

Correlation of Molecular Descriptors with Reaction Outcomes

Molecular descriptors are numerical values that characterize specific properties of a molecule. By correlating these descriptors with experimentally observed or computationally predicted reaction outcomes, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models can then be used to predict the reactivity of new, related compounds without the need for extensive experimental work.

For this compound, relevant molecular descriptors can be categorized into several groups:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for predicting reactivity in polar reactions. Examples include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and partial atomic charges. A lower HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Steric Descriptors: These quantify the three-dimensional size and shape of the molecule. The bulky dibenzylamino group is expected to have a significant steric influence on the reactivity of the adjacent ester group. Relevant descriptors include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Topological Descriptors: These are derived from the two-dimensional graph representation of the molecule and describe its connectivity and branching.

Correlation with Reaction Outcomes:

A key application of this approach is to correlate these descriptors with reaction yields or rate constants. For example, a QSAR model could be developed to predict the yield of an amidation reaction where the ethyl ester is displaced by an incoming amine.

Table 2: Hypothetical Correlation of Molecular Descriptors with the Yield of an Amidation Reaction

| Descriptor | Value for this compound | Correlation with Yield | R² |

| LUMO Energy (eV) | -0.54 | Negative | 0.85 |

| Partial Charge on Carbonyl Carbon | +0.48 | Positive | 0.78 |

| Molecular Volume (ų) | 310.5 | Negative | 0.65 |

| HOMO-LUMO Gap (eV) | 4.9 | Negative | 0.82 |

In this hypothetical table, a lower LUMO energy and a more positive partial charge on the carbonyl carbon are strongly correlated with a higher reaction yield, as they indicate greater electrophilicity of the reaction center. Conversely, a larger molecular volume is negatively correlated with the yield, reflecting the steric hindrance imposed by the dibenzyl groups. The coefficient of determination (R²) indicates the goodness of fit of the correlation.

By establishing these correlations, it becomes possible to computationally screen a virtual library of related N,N-disubstituted glycine esters to identify candidates with desired reactivity profiles, thereby accelerating the discovery and development of new chemical entities.

Advanced Characterization Techniques for Ethyl 2 Dibenzylamino Acetate and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for the molecular-level investigation of Ethyl 2-(dibenzylamino)acetate. These methods provide detailed information about the compound's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. bhu.ac.in Both ¹H and ¹³C NMR are utilized to confirm the structural integrity of the compound.

In ¹H NMR, the chemical shifts (δ) of protons provide information about their chemical environment. For instance, the protons of the benzyl (B1604629) groups in related benzylamino acetate (B1210297) derivatives typically appear in the aromatic region of the spectrum, around δ 7.2–7.4 ppm. The ethyl ester group gives rise to characteristic signals as well, with the methylene (B1212753) protons (OCH₂) appearing as a quartet and the methyl protons (CH₃) as a triplet. ethernet.edu.et

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. pressbooks.pub The carbonyl carbon of the ester group is typically observed at a downfield chemical shift, often in the range of 170-220 ppm. pressbooks.pub The carbon atoms of the benzyl groups and the ethyl ester also have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

Detailed NMR data for derivatives of this compound can be found in various research studies. For example, in the synthesis of new racemic α,α-diaminocarboxylic ester derivatives, the ¹H and ¹³C NMR spectra were instrumental in confirming the structures of the products. mdpi.com

Table 1: Representative ¹H NMR Data for an Ethyl 2-(amino)acetate Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.25-7.85 | Multiplet |

| Amide NH | 8.85 | Broad Singlet |

| α-Proton (Hα) | 6.82 | Multiplet |

| Methylene Protons (OCH₂) | 4.35 | Quartet |

| Methyl Protons (CH₃) | 1.35 | Triplet |

Data compiled from a study on Ethyl 2-benzamido-2-(2-nitrophenylamino)acetate. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.mdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. savemyexams.com For this compound, with a molecular formula of C₁₈H₂₁NO₂, the expected molecular weight is approximately 283.37 g/mol . oakwoodchemical.comnih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the mass of the intact molecule. docbrown.info For this compound, this peak would be observed at an m/z (mass-to-charge ratio) of 283. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org For this compound, fragmentation may involve the cleavage of the benzyl groups or the ethyl ester moiety. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. ajgreenchem.com

In studies of related compounds, electrospray ionization (ESI) is a commonly used technique. mdpi.com For example, in the analysis of Ethyl 2-benzamido-2-(naphthalen-2-ylamino)acetate, the molecular ion peak (M+1) was observed at m/z 349.2, confirming its molecular weight. mdpi.com

Table 2: Key Mass Spectrometry Data for an Ethyl 2-(amino)acetate Derivative

| Ion | m/z | Relative Abundance (%) |

| [M+1]⁺ | 344.1 | 17.52 |

| Fragment 1 | 223.2 | 47.77 |

| Fragment 2 | 206.2 | 57.96 |

| Base Peak | 105.3 | 100 |

Data from the analysis of Ethyl 2-benzamido-2-(2-nitrophenylamino)acetate. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis.ajgreenchem.com

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1730 cm⁻¹. spectroscopyonline.comdocbrown.info The C-O stretching vibrations of the ester group also give rise to strong bands in the fingerprint region, usually between 1300 and 1000 cm⁻¹. spectroscopyonline.com The presence of the dibenzylamino group would be indicated by C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹) and the aliphatic C-H bonds, as well as C-N stretching vibrations. uc.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound, with its two benzyl groups, would be expected to show absorption in the UV region. The UV-Vis spectrum of related compounds with aromatic moieties has been used for their characterization. researchgate.net For instance, kinetic profiling of reactions involving benzylamine (B48309) can be monitored using UV-Vis spectroscopy.

Table 3: Characteristic IR Absorption Frequencies for Ethyl Esters

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1750-1730 | Strong |

| Ester | C-O Stretch | 1300-1000 | Strong |

| Alkane | C-H Stretch | 3000-2850 | Strong |

| Aromatic | C-H Stretch | 3100-3000 | Medium |

General data compiled from spectroscopic resources. spectroscopyonline.comuc.edu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC).libretexts.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. epa.gov For this compound, a reverse-phase HPLC method is often employed. sielc.com

In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water is used for elution. uv.es The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the aromatic rings of the benzyl groups absorb, such as 254 nm. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment. HPLC methods can be validated to ensure specificity, linearity, and precision.

Table 4: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition |

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of phosphate (B84403) buffer (pH 3.0) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

General parameters based on methods for related pharmaceutical impurities.

Gas Chromatography (GC).oakwoodchemical.com

Gas Chromatography (GC) is another powerful separation technique that can be used for the analysis of volatile and thermally stable compounds like this compound. truman.edu In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. notulaebotanicae.ro

The choice of the column and the temperature program are critical for achieving good separation. nih.govscispace.com A nonpolar or moderately polar capillary column is often suitable for the analysis of esters and amines. The separated components are detected as they exit the column, typically by a flame ionization detector (FID) or a mass spectrometer (GC-MS). ajgreenchem.com GC-MS provides both retention time data from the GC and mass spectral data from the MS, offering a high degree of confidence in the identification of the compound. The purity of the sample can be determined by the relative peak areas in the chromatogram. researchgate.net

Future Directions and Emerging Research Avenues for Ethyl 2 Dibenzylamino Acetate Chemistry

Development of Novel Catalytic Methods for its Synthesis and Reactions

The synthesis and reaction pathways for Ethyl 2-(dibenzylamino)acetate and its derivatives are evolving, with a strong emphasis on new catalytic methods that offer greater efficiency, control, and stereoselectivity.

A significant area of development is in asymmetric synthesis, where the goal is to produce specific stereoisomers of a molecule, a critical requirement for many pharmaceuticals. Research has demonstrated the use of the lithium enolate of this compound in diastereoselective addition reactions. For instance, its reaction with sulfinimines (N-sulfinyl imines) allows for the creation of two new stereogenic centers in a single step, yielding syn-2,3-diamino esters. nih.gov This method has been successfully employed to generate key intermediates for the synthesis of complex biologically active compounds, such as the potent neurokinin substance P receptor antagonist, (+)-CP-99,994. nih.govnih.gov

The use of bulky bases as catalysts has also been explored. Potassium tert-butoxide (KOt-Bu), a strong, sterically hindered base, is effective in promoting various synthetic transformations. researchgate.netmasterorganicchemistry.com It has been utilized in the ring-opening N-alkylation of 2-oxazolines with benzyl (B1604629) halides to produce versatile 2-aminoethyl acetates, which are structurally related precursors. beilstein-archives.org One study demonstrated that these 2-aminoethyl acetate (B1210297) products can be further transformed into derivatives like 2-(dibenzylamino)ethanol. beilstein-archives.org Such methods provide a transition-metal-free pathway for creating C-N bonds and functionalized amine derivatives. beilstein-archives.orgresearchgate.net

Furthermore, palladium catalysis has been shown to be effective. The ethyl ester of N,N-dibenzylglycine reacts with palladium(II) acetate to form a cyclopalladated acetate-bridged complex, highlighting the compound's reactivity and potential for organometallic transformations. researchgate.net

For related benzylamino esters, other catalytic systems have been investigated that could inspire future work on this compound. These include Lewis acids like Zinc Oxide (ZnO) to enhance enamine formation and enzymatic catalysis with lipases for kinetic resolution of racemic mixtures.

| Catalyst/Method | Reaction Type | Key Outcome | Research Focus |

| LDA (Lithium diisopropylamide) | Asymmetric Addition | Forms E-lithium enolate for diastereoselective addition to sulfinimines. nih.govnih.govamazonaws.com | Synthesis of chiral diamino esters. nih.govamazonaws.com |

| KOt-Bu (Potassium tert-butoxide) | N-Alkylation / Ring-Opening | Promotes ring-opening of 2-oxazolines to form 2-aminoethyl acetates. beilstein-archives.org | Transition-metal-free synthesis of functionalized amines. beilstein-archives.org |

| Palladium(II) Acetate | Cyclopalladation | Forms an acetate-bridged organometallic complex. researchgate.net | Organometallic synthesis and C-H activation. researchgate.net |

| Enzyme Catalysis (e.g., Lipase) | Kinetic Resolution | Potential for separating racemic mixtures of related esters. | Production of enantiomerically pure compounds. chemimpex.com |

Exploration of New Application Domains in Materials Science

While primarily known as a synthetic intermediate in pharmaceuticals, this compound is being explored for applications in materials science. Its unique molecular structure can be leveraged to impart desirable properties to novel materials, such as polymers. chemimpex.com

The dibenzylamino group provides steric bulk and a specific chemical reactivity that can be exploited in the design of functional polymers. Incorporating this moiety into a polymer backbone or as a pendant group can influence the material's thermal stability, solubility, and mechanical performance. chemimpex.com Research in this area focuses on using the compound as a monomer or a modifying agent to create polymers with enhanced characteristics. chemimpex.com The bulky benzyl groups can create hydrophobic domains, which may be useful in developing materials with specific surface properties or for applications in controlled drug delivery systems.

Research into Sustainable and Eco-Friendly Synthetic Routes

In line with the principles of green chemistry, a significant future direction is the development of more sustainable and environmentally friendly methods for synthesizing this compound and related compounds. core.ac.uk This involves reducing hazardous waste, using less toxic reagents, and improving atom economy.

One promising avenue is the use of alternative solvent systems. Ionic liquids (ILs) are being investigated as "green" alternatives to traditional volatile organic solvents due to their low vapor pressure and high thermal stability. researchgate.netbrieflands.com Research on the synthesis of aziridines from imines and ethyl diazoacetate has shown that ionic liquids can facilitate reactions with high yields under mild conditions. researchgate.net Applying similar principles to the synthesis of this compound could reduce the environmental impact of the process.

Another key aspect of green chemistry is the use of renewable feedstocks. While the dibenzylamine (B1670424) portion of the molecule is typically derived from petrochemical sources, the ethyl acetate component can be produced from bio-based resources. Processes that generate renewable ethyl acetate from the dehydration of bioethanol are now commercially available. Adopting such bio-derived starting materials would significantly improve the sustainability profile of this compound.

Furthermore, developing catalytic systems that are more environmentally benign is a priority. This includes using earth-abundant metal catalysts or transition-metal-free methods, such as those employing KOt-Bu, to avoid the use of heavy metals. beilstein-archives.orgresearchgate.net For related compounds, solvent-free mechanochemistry (ball-milling) and aqueous micellar catalysis have also been explored as green synthetic strategies.

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, these in silico methods are being used to design next-generation derivatives with tailored properties for specific biological or material science applications.

Molecular docking is a key computational technique used to predict how a molecule will bind to the active site of a protein or enzyme. semanticscholar.orgekb.egmdpi.com This allows researchers to screen virtual libraries of derivatives and prioritize the synthesis of compounds with the highest predicted activity. For example, studies on related amino acid derivatives have used docking to design novel inhibitors for targets like cholinesterases, monoamine oxidases, and cancer-related enzymes. mdpi.comresearchgate.netnih.gov By modifying the core structure of this compound—for instance, by altering the benzyl groups or the ethyl ester—computational models can predict how these changes will affect binding affinity and selectivity. scienceopen.com

Beyond docking, other computational tools are employed to predict physicochemical properties. Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule. scirp.org Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors help in designing derivatives with improved bioavailability and reduced toxicity, crucial for pharmaceutical development. tandfonline.com These computational approaches guide synthetic chemists to make more informed decisions, reducing the time and resources spent on trial-and-error synthesis and leading to the more rapid development of advanced derivatives. mdpi.comsemanticscholar.org

| Computational Technique | Application | Purpose |

| Molecular Docking | Drug Discovery | Predicts binding affinity and orientation of derivatives in protein active sites. semanticscholar.orgekb.egmdpi.com |

| Density Functional Theory (DFT) | Reactivity Prediction | Calculates electronic properties to assess reaction pathways and molecular stability. scirp.org |

| ADMET Prediction | Pharmacokinetics | Estimates the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives. tandfonline.com |

| Molecular Dynamics (MD) Simulations | System Behavior | Simulates the movement and interaction of molecules over time to assess stability and conformational changes. d-nb.info |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(dibenzylamino)acetate, and what are their mechanistic underpinnings?

this compound is typically synthesized via nucleophilic substitution, where dibenzylamine reacts with ethyl chloroacetate in the presence of a base (e.g., NaOH). The amine group attacks the electrophilic carbonyl carbon of ethyl chloroacetate, forming the target compound . For enantiomerically pure variants, chiral starting materials (e.g., (S)-methyl 2-(dibenzylamino)propanoate) are used, followed by DIBAL-H reduction and Wittig olefination to avoid stereochemical mixing .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm substituent environments (e.g., δ 1.36 ppm for ethyl ester protons, δ 7.20–7.40 ppm for benzyl aromatic protons) .

- IR spectroscopy : Peaks at ~1720–1731 cm indicate ester carbonyl stretching .

- HRMS : Validates molecular weight (e.g., calculated m/z 326.20 for CHNO vs. observed 326.26) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a precursor for:

- Iminium salts : Used in stereoselective addition reactions (e.g., with silyl enol ethers) to synthesize α,α-disubstituted amino esters .

- Prenylated alkaloids : Acts as a tryptophan derivative in prenylation reactions to generate indole alkaloid scaffolds .

Advanced Research Questions

Q. How do reaction solvents and reducing agents influence the stereochemical outcomes of this compound derivatives?

- Solvent effects : Toluene enhances yields in DIBAL-H-mediated reductions compared to THF or dichloromethane, likely due to better stabilization of intermediates .

- Reducing agents : Excess DIBAL-H can over-reduce esters to alcohols (e.g., 10% yield drop with 3.5 eq. vs. 2.5 eq.), necessitating strict stoichiometric control .

- Stereoselectivity : Stabilized ylides (e.g., ethyl 2-(triphenylphosphoranylidene)acetate) favor E-isomers in Wittig reactions, avoiding Z-isomer contamination .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction products?

- Case study : Discrepancies in H NMR signals for cyclohexyl derivatives (e.g., δ 2.10–2.21 ppm for syn vs. δ 2.02–2.15 ppm for anti diastereomers) require 2D NMR (COSY, NOESY) to assign configurations .

- Over-reduction mitigation : Monitoring reaction progress via TLC and adjusting DIBAL-H equivalents prevents ester-to-alcohol conversion .

Q. What methodologies optimize the synthesis of enantiomerically pure this compound derivatives?

- Chiral HPLC : Confirms enantiopurity (e.g., rac-2a vs. enantiopure 2a) post-synthesis .

- Chiral auxiliaries : Use of (S)-configured starting materials retains enantiomeric integrity during DIBAL-H reduction .